Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate
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Overview
Description
Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H19F3N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a trifluoromethyl group at the 2-position and a tert-butyl carbamate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the carbamate group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group or the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
- tert-Butyl (2-oxo-3-(trifluoromethyl)piperidin-3-yl)carbamate
- tert-Butyl (6-(trifluoromethyl)piperidin-3-yl)carbamate
- tert-Butyl N- [ [1- [3-chloro-5- (trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methyl]carbamate
Comparison:
- Structural Differences: The position of the trifluoromethyl group and other substituents can significantly impact the compound’s properties.
- Unique Features: Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-5-4-6-15-8(7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADRMAVIBADKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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